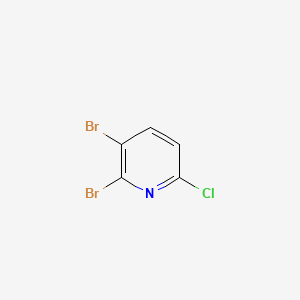

2,3-Dibromo-6-chloropyridine

Übersicht

Beschreibung

2,3-Dibromo-6-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Brominated and chlorinated pyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of organoboron compounds with organic halides, catalyzed by a palladium(0) complex .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2,3-Dibromo-6-chloropyridine may act as an organic halide. The reaction begins with the oxidative addition of the organic halide to the palladium(0) complex, forming a palladium(II) complex . The organoboron compound then undergoes transmetalation with the palladium(II) complex .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds .

Result of Action

The compound’s use in suzuki–miyaura cross-coupling reactions can result in the formation of biaryl compounds , which are common structural motifs in many pharmaceuticals and natural products.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .

Biologische Aktivität

2,3-Dibromo-6-chloropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Molecular Formula : C5H2Br2ClN

CAS Number : 885952-16-9

Molecular Weight : 249.43 g/mol

Synthesis

The synthesis of this compound typically involves halogenation reactions on pyridine derivatives. It can be synthesized through various methods, including the Heck coupling reaction and other nucleophilic substitution reactions. These methods allow for the introduction of bromine and chlorine substituents at specific positions on the pyridine ring .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested for its cytotoxicity using standard assays such as MTT and XTT to assess cell viability. Notably, studies have shown that it can induce cell cycle arrest in the G2/M phase, which is critical for its anticancer properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 7.29 | Induces G2/M phase arrest |

| HeLa (Cervical Cancer) | 5.12 | Promotes apoptosis via mitochondrial pathways |

| NCI-H460 (Lung Cancer) | 6.45 | Inhibits proliferation through cell cycle modulation |

The compound's mechanism involves disrupting normal cell cycle progression, leading to increased apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has been evaluated for antiviral activity. However, studies have shown mixed results regarding its efficacy against viral pathogens. While some derivatives of similar compounds have demonstrated antiviral potential against respiratory viruses such as Influenza and coronaviruses, this compound itself did not exhibit significant antiviral effects in preliminary screenings .

Case Studies

-

Cytotoxicity Assessment :

A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 5 to 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Selectivity Towards Cancer Cells :

Research involving normal peripheral blood mononuclear cells (PBMC) indicated that while high concentrations (100 µM) of the compound negatively impacted PBMC viability, lower concentrations (10 µM) showed minimal effects. This suggests a potential therapeutic window where the compound selectively targets cancer cells over normal cells .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2,3-dibromo-6-chloropyridine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics or antimicrobial agents .

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of pyridine-based derivatives that demonstrate anti-inflammatory and anticancer activities. The functionalization of the pyridine ring allows for the introduction of diverse substituents, enhancing biological activity .

Agrochemical Applications

Pesticide Development

this compound serves as an important intermediate in the synthesis of novel pesticides. Its halogenated structure contributes to the efficacy and stability of these agrochemicals against pests and diseases affecting crops .

Herbicide Formulations

The compound has also been explored for its potential use in herbicide formulations. Its ability to disrupt specific biochemical pathways in plants makes it valuable for developing selective herbicides that target unwanted vegetation while preserving crops .

Material Science

Polymer Chemistry

In material science, this compound has been investigated as a monomer for polymer synthesis. The incorporation of this compound into polymer matrices can impart desirable properties such as thermal stability and chemical resistance, making it suitable for applications in coatings and composites .

Analytical Chemistry

Chromatographic Applications

This compound is used as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct chemical properties allow researchers to develop reliable methods for quantifying other compounds within a sample matrix .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various pathogens including E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

Researchers synthesized a series of pyridine derivatives from this compound and tested their cytotoxic effects on cancer cell lines. The study demonstrated that certain derivatives exhibited potent anticancer activity, highlighting the compound's utility in medicinal chemistry.

Eigenschaften

IUPAC Name |

2,3-dibromo-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEPXEMYHIOVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654751 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-16-9 | |

| Record name | 2,3-Dibromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.